5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Description
Introduction to 5,8,9-Trimethyl-triazolo[4,3-a]quinoline-1-thiol
Systematic Nomenclature and Chemical Identity (CAS 917746-38-4)
The systematic name 5,8,9-trimethyl-triazolo[4,3-a]quinoline-1-thiol adheres to IUPAC guidelines for fused heterocyclic systems. The numbering begins at the sulfur-containing position (1-thiol), with methyl substituents at carbons 5, 8, and 9 of the quinoline moiety. The compound’s molecular formula, C₁₃H₁₃N₃S, corresponds to a molecular weight of 243.33 g/mol.
Table 1: Key Identifiers of 5,8,9-Trimethyl-triazolo[4,3-a]quinoline-1-thiol
The structural distinction from isomers such as 4,6,9-trimethyl derivatives lies in the spatial arrangement of methyl groups, which critically influences electronic distribution and intermolecular interactions.
Historical Development of Triazoloquinoline Derivatives
Triazoloquinolines first gained attention in the mid-20th century as researchers explored annulated heterocycles for antimicrobial and anticancer properties. Early synthetic routes relied on cyclocondensation of quinoline precursors with hydrazine derivatives, but modern methods employ catalytic systems to enhance regioselectivity. For example, microwave-assisted synthesis has reduced reaction times from hours to minutes while improving yields.
The introduction of thiol groups into this scaffold, as seen in 5,8,9-trimethyl-triazolo[4,3-a]quinoline-1-thiol, represents a strategic advancement. Thiolation enables disulfide bridge formation in biological systems and facilitates metal coordination, expanding potential applications in enzyme inhibition and catalysis.
Position in Heterocyclic Chemistry Taxonomy
This compound belongs to the triazolo[4,3-a]quinoline subclass, which combines:
- Quinoline : A bicyclic system with a benzene ring fused to pyridine, providing aromatic stability and π-π stacking capabilities.
- 1,2,4-Triazole : A five-membered ring containing three nitrogen atoms, contributing to hydrogen bonding and dipole interactions.
- Thiol group : A sulfur-containing moiety that enhances nucleophilicity and redox activity.
The methyl substituents at positions 5, 8, and 9 induce steric effects that modulate molecular packing in crystalline states and influence solubility profiles. This structural complexity places the compound at the intersection of planar aromatic systems and three-dimensionally diversified heterocycles.
Research Rationale and Knowledge Gaps
Despite progress in synthesizing triazoloquinoline derivatives, fundamental questions persist regarding 5,8,9-trimethyl-triazolo[4,3-a]quinoline-1-thiol:
- Electronic Effects : How do methyl group positions affect frontier molecular orbitals and charge transfer properties?
- Biological Targets : Preliminary studies suggest kinase inhibition potential, but specific enzyme interactions remain uncharacterized.
- Materials Applications : The thiol group’s role in self-assembled monolayers or coordination polymers is underexplored.
Addressing these gaps requires advanced computational modeling paired with experimental validation through X-ray crystallography and in vitro assays. Comparative studies with positional isomers could further elucidate structure-activity relationships.
Properties
Molecular Formula |
C13H13N3S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
5,8,9-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
InChI |
InChI=1S/C13H13N3S/c1-7-4-5-10-8(2)6-11-14-15-13(17)16(11)12(10)9(7)3/h4-6H,1-3H3,(H,15,17) |
InChI Key |
WZILMNVYUVSMLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC3=NNC(=S)N32)C)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclocondensation of Quinoline Hydrazides
Method 2:Triazole Annulation
- Substrate : 5,8,9-Trimethylquinoline-1-amine.
- Reagents : Thiophosgene (CSCl₂) or thioamides.
- Mechanism :
Methyl Group Introduction
Methyl groups at positions 5, 8, and 9 are introduced via Friedel-Crafts alkylation or directed ortho-metalation:
Stepwise Methylation
Thiol Group Functionalization
The 1-thiol group is introduced via:
- Mercaptan displacement : Reaction of a chloro-triazoloquinoline with NaSH or thiourea.
- Direct thiolation : Use of Lawesson’s reagent on a ketone precursor.
Optimized Protocol (From Patent IE60116B1)
- Starting Material : 1-Chloro-5,8,9-trimethyl-triazolo[4,3-a]quinoline.
- Reagents : Thiourea (2 eq), ethanol, reflux (6 h).
- Workup : Neutralization with HCl, extraction with CHCl₃, recrystallization (ethyl acetate).
- Yield : 68–72%.
Key Synthetic Challenges
- Regioselectivity : Competing reactions at C-3 vs. C-1 positions require careful control of steric/electronic effects.
- Purification : Silica gel chromatography (hexane:EtOAc 3:1) effectively separates methyl/thiol isomers.
Analytical Data
| Property | Value | Method | Ref. |
|---|---|---|---|
| MP | 137–139°C | DSC | |
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H, C8-CH₃), 2.58 (s, 3H, C5-CH₃), 2.89 (s, 3H, C9-CH₃), 7.45–8.12 (m, 3H, quinoline-H) | 400 MHz | |
| MS (EI) | m/z 297 [M]⁺ | HRMS |
Chemical Reactions Analysis
Types of Reactions
5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole or quinoline rings.
Substitution: The methyl groups and the thiol group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified triazole or quinoline derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as an antimicrobial or antiviral agent due to its unique structure.
Industry: Possible applications in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with biological molecules. It has been shown to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death . Additionally, it can inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy . The compound’s ability to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins further contributes to its cytotoxic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Triazoloquinoline Derivatives
Key Observations :
- Substituent Diversity : The methyl groups in the target compound enhance hydrophobicity compared to analogs like the indole-substituted derivative (polar indole group) or phosphonylated variants (polar phosphonate) .
- Thiol vs. Thioether : The thiol group in the target compound may confer redox activity, contrasting with thioether-containing analogs (e.g., CAS 1022150-57-7) .
Key Observations :
Physicochemical and Pharmacological Properties
Table 3: Pharmacological and Physical Data
Key Observations :
Recommendations :
Explore synthetic routes analogous to phosphonylated triazoloquinolines .
Conduct toxicity profiling and antimicrobial/anticancer screening.
Biological Activity
5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that combines a triazole ring with a quinoline moiety and a thiol functional group. Its molecular formula is C13H13N3S, with a molecular weight of 243.33 g/mol. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The presence of the thiol group enhances its reactivity and ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3S |
| Molecular Weight | 243.33 g/mol |
| Chemical Structure | Contains triazole and quinoline rings |
Antimicrobial Activity
Research indicates that compounds containing triazole and quinoline moieties exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. The thiol group may facilitate interactions with microbial enzymes or receptors critical for their survival.
Anticancer Properties
Studies have demonstrated that this compound can inhibit certain protein kinases involved in cancer cell proliferation. For instance, derivatives of triazoloquinolines have been reported to exhibit cytotoxic effects against multiple cancer cell lines. The mechanism often involves the upregulation of pro-apoptotic proteins (such as Bax) and downregulation of oncogenic survival proteins (like Bcl-2) .
Enzyme Inhibition
The compound's interaction with enzymes is pivotal for its biological activity. It has been shown to bind to specific enzymes involved in metabolic pathways or signal transduction processes. For example, it can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
Study 1: Anticancer Activity
In a study investigating the anticancer properties of various triazoloquinoline derivatives, this compound was evaluated against several cancer cell lines including lung and breast cancer cells. The results indicated significant growth inhibition with IC50 values ranging from 5 to 15 µM across different cell types .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be as low as 10 µg/mL for certain strains .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes such as protein kinases and DNA gyrase.
- Pro-apoptotic Activation : The compound promotes apoptosis in cancer cells by modulating the expression of apoptotic proteins.
- Antimicrobial Interactions : The thiol group enhances binding to microbial targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
